molecular formula C13H7BrFN3O B8273975 5-(3-bromophenyl)-3-(5-fluoropyridin-2-yl)-1,2,4-oxadiazole

5-(3-bromophenyl)-3-(5-fluoropyridin-2-yl)-1,2,4-oxadiazole

Cat. No.: B8273975
M. Wt: 320.12 g/mol
InChI Key: UPPGPRJSVUNYFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-bromophenyl)-3-(5-fluoropyridin-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that contains a pyridine ring substituted with a fluorine atom at the 5-position, a bromophenyl group at the 3-position, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-bromophenyl)-3-(5-fluoropyridin-2-yl)-1,2,4-oxadiazole typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives under dehydrating conditions.

    Substitution reactions:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(3-bromophenyl)-3-(5-fluoropyridin-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, organometallic compounds, and nucleophiles are often employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

5-(3-bromophenyl)-3-(5-fluoropyridin-2-yl)-1,2,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 5-(3-bromophenyl)-3-(5-fluoropyridin-2-yl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, receptor antagonism, or interference with nucleic acid function.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Chloro-pyrid-2-yl)-5-(3-bromophenyl)-1,2,4-oxadiazole
  • 3-(5-Fluoro-pyrid-2-yl)-5-(3-chlorophenyl)-1,2,4-oxadiazole
  • 3-(5-Fluoro-pyrid-2-yl)-5-(3-methylphenyl)-1,2,4-oxadiazole

Uniqueness

5-(3-bromophenyl)-3-(5-fluoropyridin-2-yl)-1,2,4-oxadiazole is unique due to the specific combination of substituents on the pyridine and phenyl rings, which can influence its chemical reactivity, biological activity, and physical properties. The presence of both fluorine and bromine atoms can enhance its interactions with biological targets and improve its stability and solubility.

Properties

Molecular Formula

C13H7BrFN3O

Molecular Weight

320.12 g/mol

IUPAC Name

5-(3-bromophenyl)-3-(5-fluoropyridin-2-yl)-1,2,4-oxadiazole

InChI

InChI=1S/C13H7BrFN3O/c14-9-3-1-2-8(6-9)13-17-12(18-19-13)11-5-4-10(15)7-16-11/h1-7H

InChI Key

UPPGPRJSVUNYFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NC(=NO2)C3=NC=C(C=C3)F

Origin of Product

United States

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